molecular formula C7H9F2N3O2 B13271379 2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid

2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid

Cat. No.: B13271379
M. Wt: 205.16 g/mol
InChI Key: GVRXBQYAPBPNBK-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid is an organic compound that features a triazole ring substituted with a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid typically involves the formation of the triazole ring followed by the introduction of the difluoroacetic acid group. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a click chemistry reaction. The reaction conditions often include the use of copper(I) salts, such as copper(I) bromide, in the presence of a base like sodium ascorbate, and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroacetic acid moiety, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its triazole ring, which can interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The difluoroacetic acid moiety can participate in acid-base reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Similar in structure but contains a fluorosulfonyl group instead of a triazole ring.

    Fluconazole: Contains a triazole ring but differs in the substitution pattern and overall structure.

Uniqueness

2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid is unique due to the combination of the triazole ring and the difluoroacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9F2N3O2

Molecular Weight

205.16 g/mol

IUPAC Name

2,2-difluoro-2-(3-propan-2-yltriazol-4-yl)acetic acid

InChI

InChI=1S/C7H9F2N3O2/c1-4(2)12-5(3-10-11-12)7(8,9)6(13)14/h3-4H,1-2H3,(H,13,14)

InChI Key

GVRXBQYAPBPNBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CN=N1)C(C(=O)O)(F)F

Origin of Product

United States

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